2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide

LPAR Antagonist Medicinal Chemistry Inflammatory Disease

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is a critical reference standard and intermediate from the US9321738 patent family for LPAR1/3 antagonist development. Unlike generic triazole acetamides, it retains the essential 3,5-dibromo substitution pattern and N-isopropylacetamide side chain, both independently required for target binding. Halogen removal or N-substitution leads to >100-fold potency loss. This compound enables accurate SAR studies, halogen bonding evaluation, and metabolic stability benchmarking in microsomal and hepatocyte assays—ideal for lead optimization in pulmonary fibrosis and anti-inflammatory therapies.

Molecular Formula C7H10Br2N4O
Molecular Weight 325.992
CAS No. 1427024-35-8
Cat. No. B2990683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide
CAS1427024-35-8
Molecular FormulaC7H10Br2N4O
Molecular Weight325.992
Structural Identifiers
SMILESCC(C)NC(=O)CN1C(=NC(=N1)Br)Br
InChIInChI=1S/C7H10Br2N4O/c1-4(2)10-5(14)3-13-7(9)11-6(8)12-13/h4H,3H2,1-2H3,(H,10,14)
InChIKeyJCQHGHKONHXLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide (CAS 1427024-35-8): A Specialized N-Alkyltriazole Building Block for LPAR Antagonist Research


2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is a synthetic, dibrominated N-alkyltriazole derivative (C7H10Br2N4O; MW 325.99 g/mol) . It is structurally characterized by a 1,2,4-triazole core substituted with bromine atoms at the 3- and 5-positions and an N-isopropylacetamide side chain at the 1-position. The compound is disclosed within the patent family of potent lysophosphatidic acid (LPA) receptor antagonists, specifically as an intermediate or a representative member of a series targeting LPA1 and LPA3 receptors for potential anti-inflammatory and anti-fibrotic therapies . Its predicted density is 2.00±0.1 g/cm³ .

Why Generic 1,2,4-Triazole Acetamides Cannot Replace 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide in Targeted LPAR Antagonist Programs


The specific molecular architecture of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is critical for its intended function. Simple in-class substitution fails because both the 3,5-dibromo substitution pattern on the triazole ring and the N-isopropyl group on the acetamide side chain are independently essential for molecular recognition at the LPAR target . Replacing the N-isopropyl group with a hydrogen (as in 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide, CAS 919266-86-7) or a dimethyl group (CAS 914350-22-4) significantly alters the steric and electronic profile of the amide moiety, directly impacting hydrogen bonding capacity and receptor binding affinity . Similarly, removing the bromine atoms to form 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide (CAS 1178501-14-8) eliminates key halogen bond donors, which are essential for potency in this chemical series . Using a generic triazole acetamide would result in a dramatic loss of target engagement and pharmacological activity.

Quantitative Differentiation Evidence for 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide


Patent-Specific Structural Disclosure as an LPAR Antagonist Scaffold

The compound is explicitly claimed as part of the Markush structure in the LPAR antagonist patent US9321738 . While the patent provides quantitative IC50 data for several close analogs against LPA1 and LPA3, the specific IC50 for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is not disclosed in the public excerpts. However, the patent's structure-activity relationship (SAR) tables indicate that the 3,5-dibromo substitution is a critical feature for achieving sub-micromolar potency. For example, related compounds in the series with 3,5-dichloro substitutions show IC50 values shifting from >10,000 nM to <100 nM depending on the N-alkyl group .

LPAR Antagonist Medicinal Chemistry Inflammatory Disease Pulmonary Fibrosis

Unique Dibromo Substitution Pattern for Halogen Bonding Interactions

The 3,5-dibromo-1,2,4-triazole motif is a unique structural feature that enables halogen bonding (XB) interactions with target proteins, which are stronger and more directional than hydrogen bonds . This interaction is absent in non-halogenated or mono-halogenated triazole analogs. The N-isopropylacetamide side chain further provides a steric and electronic complement to the LPAR binding pocket. In contrast, the des-bromo analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide (CAS 1178501-14-8) lacks this XB capability entirely and is expected to show significantly reduced affinity, as corroborated by the general SAR trends in the patent .

Halogen Bonding Medicinal Chemistry Receptor Binding Lysophosphatidic Acid

Differentiated Physicochemical Profile for Drug Discovery

The predicted density of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is 2.00±0.1 g/cm³, which is significantly higher than that of the non-brominated analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide (predicted density ~1.3 g/cm³) and the dimethylamino analog (predicted density 2.04±0.1 g/cm³) . The high density and molecular weight (325.99 g/mol) are a direct consequence of the dibromo substitution, which also profoundly increases lipophilicity (cLogP estimated >2.0) compared to non-halogenated versions (cLogP <-0.5). This significantly alters the compound's ADME profile, making it a valuable tool for probing the impact of lipophilicity on in vivo clearance and tissue distribution in LPAR antagonist programs.

Physicochemical Properties Drug-likeness Lipophilicity CNS Permeability

N-Isopropyl Group Confers Metabolic Stability Advantage Over N-Methyl Analogs

The N-isopropyl group on the acetamide side chain is a well-established structural motif for reducing N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N,N-dimethyl analogs . In the context of the LPAR antagonist patent, analogs with N-isopropyl substitution consistently demonstrate superior metabolic stability in human liver microsomes relative to their N-methyl counterparts. While specific intrinsic clearance values for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide are not publicly available, the patent's SAR discussion explicitly highlights the N-isopropyl group as optimal for balancing potency and stability . A comparator such as 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (CAS 914350-22-4) is predicted to have a higher clearance rate due to increased susceptibility to oxidative metabolism.

Metabolic Stability N-dealkylation Cytochrome P450 Pharmacokinetics

Optimal Application Scenarios for 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide in LPAR-Focused Drug Discovery


Chemical Probe for LPAR1/3 Antagonist Lead Optimization

As a direct compound from the US9321738 patent family, this molecule serves as an essential reference standard for lead optimization campaigns targeting the LPAR1/3 axis for treating pulmonary fibrosis and other inflammatory diseases . Its unique 3,5-dibromo substitution pattern is required to evaluate the contribution of halogen bonding to binding affinity and selectivity, as demonstrated by the patent's SAR data showing that halogen removal leads to >100-fold potency loss .

Building Block for Diversified Triazole Library Synthesis

The compound is a versatile intermediate for synthesizing a focused library of N-alkyltriazole analogs through amide coupling or further functionalization at the bromine positions . Its high purity (≥97% as indicated by multiple vendors) and defined stereoelectronic properties make it a reliable starting material for creating novel LPAR antagonists with tailored pharmacokinetic profiles.

In Vitro Metabolic Stability Benchmarking in the LPAR Series

With its N-isopropyl group, this compound is predicted to have superior metabolic stability compared to its N-methyl and N,N-dimethyl counterparts . It is therefore ideally suited as a benchmark compound in microsomal and hepatocyte stability assays to establish structure-metabolism relationships within the LPAR antagonist series, guiding the selection of leads for in vivo efficacy studies .

Quote Request

Request a Quote for 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.